1-(2-Chloro-2-phenylethyl)imidazole
Description
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylethyl)imidazole |
InChI |
InChI=1S/C11H11ClN2/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8H2 |
InChI Key |
VHRYTYBCTQSEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 1-(2-Trifluoromethylphenyl)imidazole (TRIM)
- Key Features : TRIM contains a trifluoromethylphenyl group instead of chloro-phenylethyl.
- Biological Activity: TRIM inhibits neuronal nitric oxide synthase (nNOS) and inducible NOS (iNOS) with IC50 values of 28.2 pM (mouse brain) and 27.0 pM (rat lung), respectively. It shows weak inhibition of endothelial NOS (IC50 = 1057.5 pM) and antinociceptive effects in mice (ED50 = 85.8 pmol/kg) .
(b) 1-(3-Hydroxy-1-Octenyl)-Imidazole (CBS612)
- Key Features : CBS612 has a hydroxy-octenyl chain, enabling thromboxane A2 (TxA2) synthesis inhibition.
- Biological Activity : CBS612 inhibits TxA2 synthesis in human platelets (IC50 = 0.7 μM) and suppresses platelet aggregation without affecting prostaglandin E2 (PGE2) release in rat aortic rings .
- Comparison : The chloro-phenylethyl substituent in 1-(2-Chloro-2-phenylethyl)imidazole may limit its interaction with cyclooxygenase pathways compared to CBS612’s hydroxy-octenyl chain.
(c) 3-(2-Chloro-2-Phenylethyl)thiophene
- Key Features : This compound replaces the imidazole core with a thiophene ring.
- Physicochemical Data : Synthesized via methods involving ω-chloroalkanamides, with spectral data (IR, NMR) confirming structural integrity .
- Comparison : The imidazole ring in this compound likely enhances hydrogen-bonding capacity and basicity compared to thiophene derivatives, influencing solubility and target binding.
Physicochemical Properties
The following table summarizes key properties of related imidazole derivatives:
Key Observations :
(a) Enzyme Inhibition
(b) Antimicrobial Activity
- Metronidazole Analogs : 1-(3'-Chloroacetonyl)-2-methyl-4-nitroimidazole (from ) demonstrates antibacterial properties, highlighting the role of nitro and chloro substituents in antimicrobial efficacy.
Preparation Methods
Synthesis of 2-Chloro-2-phenylethyl Bromide
The cornerstone of this methodology lies in the preparation of the alkylating agent, 2-chloro-2-phenylethyl bromide. This intermediate is synthesized through a radical bromination of 2-chloro-2-phenylethane, achieved by treating the ethane derivative with N-bromosuccinimide (NBS) under ultraviolet light. Alternatively, electrophilic addition of hydrogen bromide (HBr) to 2-chloro-2-phenylpropene yields the bromide with regioselective precision.
Key Reaction Conditions :
-
NBS-mediated bromination : 2-Chloro-2-phenylethane (10 mmol), NBS (12 mmol), benzoyl peroxide (0.1 eq), CCl₄ (50 mL), UV light, 12 h, 65–70% yield.
-
HBr addition : 2-Chloro-2-phenylpropene (10 mmol), 48% HBr (15 mL), CH₂Cl₂ (30 mL), 0°C to rt, 3 h, 78–82% yield.
N-1 Alkylation of Imidazole
Imidazole undergoes deprotonation at the 1-position using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), forming a reactive imidazolide ion. Subsequent treatment with 2-chloro-2-phenylethyl bromide facilitates nucleophilic substitution, yielding the target compound:
Optimized Protocol :
-
Imidazole (10 mmol), NaH (12 mmol, 60% dispersion), THF (50 mL), 0°C, 1 h.
-
2-Chloro-2-phenylethyl bromide (12 mmol), THF (10 mL), dropwise addition, rt, 12 h.
-
Isolation: Aqueous workup, column chromatography (hexane/ethyl acetate, 3:1), 68–72% yield.
Characterization Data :
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ph), 6.95 (s, 1H, imidazole H-4), 6.85 (s, 1H, imidazole H-5), 4.52 (dd, J = 8.4 Hz, 2H, CH₂Cl), 3.72 (t, J = 8.4 Hz, 1H, CHPh).
-
ESI-MS : m/z 221.07 [M+H]⁺.
Chlorination of Hydroxyethyl Precursors
Preparation of 1-(2-Hydroxy-2-phenylethyl)imidazole
This route begins with the Grignard addition of phenylmagnesium bromide to chloroacetaldehyde, producing 2-chloro-2-phenylethanol. Subsequent alkylation of imidazole under Mitsunobu conditions (DIAD, PPh₃) installs the hydroxyethyl group:
Reaction Parameters :
-
Chloroacetaldehyde (10 mmol), PhMgBr (12 mmol, 1M in THF), 0°C to rt, 3 h, 65% yield.
-
Mitsunobu: Imidazole (10 mmol), 2-chloro-2-phenylethanol (12 mmol), DIAD (15 mmol), PPh₃ (15 mmol), THF, 24 h, rt, 58% yield.
Hydroxyl-to-Chlorine Conversion
The hydroxyl group in the intermediate is replaced via treatment with thionyl chloride (SOCl₂), yielding the final product:
Procedure :
-
1-(2-Hydroxy-2-phenylethyl)imidazole (10 mmol), SOCl₂ (20 mmol), CH₂Cl₂ (30 mL), reflux, 6 h.
-
Isolation: Evaporation under reduced pressure, 85–90% yield.
Comparative Analysis of Methodologies
| Parameter | Alkylation Route | Chlorination Route |
|---|---|---|
| Yield | 68–72% | 58–85% |
| Steps | 2 | 3 |
| By-products | Minimal | SO₂, HCl |
| Scalability | High | Moderate |
The alkylation method offers superior efficiency and fewer steps, while the chlorination route provides flexibility for hydroxyl-containing precursors.
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
Deprotonation of imidazole at N-1 generates a strong nucleophile, which may also attack electrophilic sites in THF under prolonged reaction times, leading to tetrahydrofuran ring-opening byproducts . This is mitigated by maintaining low temperatures (0°C) during NaH activation.
Steric Effects in Chlorination
Bulky substituents on the ethyl chain hinder SOCl₂ penetration, necessitating extended reflux durations. Electron-withdrawing groups (e.g., nitro) on the phenyl ring accelerate chlorination by polarizing the C–O bond.
Industrial and Pharmacological Relevance
This compound serves as a precursor in kinase inhibitor synthesis (e.g., Src family kinases) and agrochemical intermediates . Its geminal chloro-phenyl moiety enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in molecular docking studies .
Q & A
Q. What are effective synthetic routes for 1-(2-Chloro-2-phenylethyl)imidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or multi-step alkylation. Key considerations include:
- Starting Materials : Use 2-chloroacetophenone and imidazole derivatives as precursors, with chloroethyl groups introduced via alkylation .
- Solvent Selection : Solvent-free conditions (e.g., Eaton’s reagent in Friedel-Crafts acylation) improve yields (90–96%) and reduce environmental impact .
- Catalysts : Triethylamine or pyridine facilitates imidazole ring formation and enhances reaction efficiency .
- Temperature Control : Optimize between 50–70°C to avoid side reactions, as seen in similar imidazole syntheses .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
Methodological Answer:
- Chromatography : Thin-layer chromatography (TLC) with silica gel and UV detection monitors reaction progress .
- Spectroscopy :
- Melting Point Analysis : Compare experimental values (e.g., 94–136°C) with literature data to assess purity .
- HPLC : Quantify purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
Methodological Answer:
Q. What strategies resolve contradictions in pharmacological data for imidazole derivatives like this compound?
Methodological Answer:
- Comparative Assays : Replicate studies using standardized protocols (e.g., platelet aggregation assays for TxA2 inhibition) to address variability in IC₅₀ values .
- Isoform Selectivity : Evaluate activity against specific enzyme isoforms (e.g., neuronal vs. endothelial NOS) to explain differential inhibition .
- Control Experiments : Include positive controls (e.g., TRIM for NOS) and validate results across multiple cell lines or animal models .
Q. How can computational methods predict the reactivity and stability of this compound under different conditions?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding to targets (e.g., EGFR or TxA2 synthase) using AutoDock Vina to prioritize derivatives for synthesis .
- MD Simulations : Assess stability in aqueous or lipid membranes to guide formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
